2-Pentyl-2-cyclopenten-1-one
Overview
Description
2-Pentyl-2-cyclopenten-1-one: is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . . This compound is a colorless to light yellow liquid with a characteristic woody, jasmine-like odor . It is primarily used in the fragrance industry for its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-Pentyl-2-cyclopenten-1-one can be synthesized through several methods. One common method involves the treatment of decenoic acid with phosphoric acid . Another method involves the reaction of 2,5-undecanedione with sodium hydroxide in a mixture of water and ethanol, followed by refluxing and extraction with ether .
Industrial Production Methods:
In industrial settings, the production of this compound typically involves the use of high-performance liquid chromatography (HPLC) for purification . The compound is often produced in large quantities for use in the fragrance industry.
Chemical Reactions Analysis
Types of Reactions:
2-Pentyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Reagents like or are often employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentenones.
Scientific Research Applications
2-Pentyl-2-cyclopenten-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Pentyl-2-cyclopenten-1-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with receptors and enzymes in biological systems. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparison with Similar Compounds
- 2-Cyclopenten-1-one
- 2,3-Dimethyl-2-cyclopenten-1-one
- 2-Cyclohepten-1-one
- 2-Methyl-2-cyclopenten-1-one
Comparison:
2-Pentyl-2-cyclopenten-1-one is unique due to its pentyl side chain , which imparts distinct physical and chemical properties compared to other cyclopentenones. This side chain contributes to its characteristic woody, jasmine-like odor, making it particularly valuable in the fragrance industry . Additionally, the presence of the pentyl group influences its reactivity and interactions with biological targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-pentylcyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h7H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHZVKAXFCDFMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029331 | |
Record name | 2-Pentyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25564-22-1 | |
Record name | 2-Pentyl-2-cyclopenten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25564-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopenten-1-one, 2-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025564221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclopenten-1-one, 2-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pentyl-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-pentylcyclopent-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CYCLOPENTEN-1-ONE, 2-PENTYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UOK9N9N72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes to obtain Dihydrojasmone?
A1: One of the classic methods for Dihydrojasmone synthesis is the Stetter reaction. This reaction involves the addition of an aldehyde to an α,β-unsaturated ketone, typically catalyzed by a thiazolium salt or cyanide ion. A specific example highlighted in the research [] utilizes 2,5-Undecanedione as a starting material, ultimately yielding Dihydrojasmone. Another approach focuses on the use of asymmetric allylic substitution reactions. Research [] highlights a synthetic pathway utilizing this reaction with a palladium catalyst and Trost's ligand or (S)-BINAP, achieving Dihydrojasmone synthesis with notable enantiomeric excess.
Q2: The research mentions achieving enantioselective synthesis of (+)-cis-methyl dihydrojasmonate. What is the significance of this chirality?
A2: The fragrance industry places significant importance on chirality. Enantiomers, while sharing the same molecular formula and connectivity, can exhibit different odor profiles due to their distinct interactions with olfactory receptors. The successful synthesis of (+)-cis-methyl dihydrojasmonate [] is significant because it allows access to a specific fragrance note potentially desirable for various applications. This control over chirality is crucial for fine-tuning fragrance compositions.
Q3: Are there any studies on alternative reaction media for Dihydrojasmone synthesis to improve its environmental impact?
A3: Yes, the research explores greener alternatives for Dihydrojasmone synthesis. One study [] investigated the use of water as a reaction medium with cetyltrimethylammonium hydrogen sulfate as a surfactant during the asymmetric allylic substitution step. Additionally, the use of ionic liquids, specifically 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), was investigated as an environmentally benign reaction medium for the same reaction step. These efforts highlight the ongoing search for sustainable practices in chemical synthesis.
Q4: The research mentions "chromic acid on silica gel" - what is its role in Dihydrojasmone synthesis?
A4: While not explicitly detailed in the provided excerpts, the mention of "chromic acid on silica gel" [] likely refers to its use as an oxidizing agent in some step of the Dihydrojasmone synthesis. Chromic acid is a strong oxidant and, when supported on silica gel, provides a convenient and often milder reagent for various oxidation reactions in organic chemistry.
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